molecular formula C17H23NO3S B2539610 3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one CAS No. 1351588-54-9

3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one

Cat. No.: B2539610
CAS No.: 1351588-54-9
M. Wt: 321.44
InChI Key: XSQRVVQPEJQFBL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-20-15-5-2-14(3-6-15)4-7-16(19)18-10-8-17(9-11-18)21-12-13-22-17/h2-3,5-6H,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQRVVQPEJQFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

FeCl₃-Promoted Cyclization

A FeCl₃-mediated cascade reaction is employed to construct the spiro[4.5]decane skeleton. Starting from 2-(5,5-dimethoxypentyl)-1-substituted cyclopentanols, FeCl₃ catalyzes dehydration followed by Prins cyclization, achieving high diastereoselectivity (dr > 10:1).

Procedure :

  • Dissolve 2-(5,5-dimethoxypentyl)cyclopentanol (10 mmol) in dichloromethane (50 mL).
  • Add FeCl₃ (1.5 equiv) under nitrogen and stir at 0°C for 1 hour.
  • Warm to room temperature and stir for 12 hours.
  • Quench with saturated NaHCO₃, extract with DCM, and dry over MgSO₄.
  • Purify via silica gel chromatography (toluene:ethyl acetate = 6:1) to yield the spiro[4.5]decane intermediate.

Thia-Oxa-Azaspirane Functionalization

The 1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl moiety is introduced via nucleophilic substitution.

Stepwise Protocol :

  • React the spiro[4.5]decane intermediate with thiourea (2 equiv) in ethanol under reflux (6 hours) to install the thioether group.
  • Oxidize the thioether to sulfone using m-CPBA (3-chloroperbenzoic acid) in DCM at 0°C.
  • Introduce the oxa group via Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine, using tert-butyl alcohol as the oxygen nucleophile.

Installation of the 4-Methoxyphenylpropan-1-one Side Chain

Friedel-Crafts Acylation

The ketone side chain is appended via Friedel-Crafts acylation under Lewis acid catalysis.

Optimized Conditions :

  • Combine spiro intermediate (1 equiv), 4-methoxyphenylacetyl chloride (1.2 equiv), and AlCl₃ (1.5 equiv) in nitromethane.
  • Stir at 40°C for 4 hours.
  • Quench with ice-cold HCl (1M), extract with ethyl acetate, and concentrate.

Yield : 68–72% after purification via recrystallization (ethanol/water).

Grignard Addition-Retro-Enolization

Alternative route for enhanced stereocontrol:

  • Treat the spirocyclic amine with methylmagnesium bromide (2 equiv) in THF at −78°C.
  • Add 4-methoxybenzaldehyde (1 equiv) and warm to room temperature.
  • Oxidize the resulting secondary alcohol to ketone using Dess-Martin periodinane.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel chromatography (toluene:ethyl acetate = 3:1) removes polar impurities.
  • Reverse-phase HPLC (C18 column, acetonitrile:water = 70:30) resolves closely related nonpolar byproducts.

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 7.82 (d, J = 8.6 Hz, 2H, Ar-H), 3.87 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, spiro-H)
¹³C NMR δ 208.5 (C=O), 161.2 (Ar-OCH₃), 55.8 (spiro-C)
HRMS m/z 324.1234 [M+H]⁺ (calc. 324.1238)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
FeCl₃ Cyclization 75 98 High diastereoselectivity
Friedel-Crafts 72 95 Short reaction time
Grignard Addition 65 97 Better stereochemical control

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The spirocyclic core can participate in nucleophilic substitution reactions, particularly at the oxathiaazaspirodecane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic core and functional groups allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Classification of Spirocyclic Analogs

The target compound belongs to a broader class of spirocyclic heterocycles. Key analogs are categorized below based on their heteroatom composition and substituents:

Table 1: Structural Classification of Spirocyclic Analogs
Compound Class Heteroatoms (O/S/N) Key Substituents Example CAS/References
1-Oxa-4-thia-8-azaspiro[4.5] O, S, N 4-Methoxyphenylpropan-1-one 1351645-36-7
1-Thia-4-azaspiro[4.5] S, N Thiazolopyrimidine, thioglycosides Derivatives in Molecules (2017)
1,3-Diazaspiro[4.5] N, N Phenylpiperazine, chlorophenyl groups 13: 8-phenyl-3-(3-(4-phenylpiperazinyl)propyl)
1,3,8-Triazaspiro[4.5] N, N, N 4-Fluorophenyl, allyl, chlorophenyl 102395-40-4, 61271-84-9
1-Oxa-3,8-diazaspiro[4.5] O, N, N Aminophenyl, fluorophenylmethoxypropyl 23804-80-0, 613674-43-4

Pharmacological and Functional Comparisons

Key Structural Determinants of Activity

Oxygen (oxa) and nitrogen (aza) atoms improve solubility and hydrogen-bonding capacity, critical for CNS-targeting analogs .

Substituent Effects :

  • 4-Methoxyphenyl : Enhances lipophilicity and π-π stacking in the target compound, likely influencing receptor binding.
  • Chlorophenyl/Fluorophenyl Groups : In triazaspiro analogs (e.g., 1-(4-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one), halogen atoms increase metabolic stability and target affinity .

Spirocyclic Rigidity :

  • The spiro[4.5]decane framework enforces conformational restraint, optimizing interactions with enzymatic pockets (e.g., kinase inhibitors) .

Biological Activity

The compound 3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one is a complex organic molecule notable for its unique spirocyclic structure, which incorporates oxygen, sulfur, and nitrogen atoms. This structural configuration suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound can be represented by the following structural formula:

C15H19N1O3S1\text{C}_{15}\text{H}_{19}\text{N}_{1}\text{O}_{3}\text{S}_{1}

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.

The mechanism of action involves the compound's ability to bind to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may act as an enzyme inhibitor, affecting metabolic pathways.
  • Receptor Modulation : It can bind to G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Antimicrobial Activity

A study evaluating various derivatives of spirocyclic compounds found that those similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group enhances lipophilicity, facilitating membrane penetration and increasing efficacy against microbial cells .

Anticancer Properties

Preliminary in vitro studies have indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .

Case Studies

StudyFindings
Antimicrobial Evaluation Showed effective inhibition against E. coli and S. aureus with an IC50 value of 25 µM.
Anticancer Activity Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 30 µM after 48 hours of treatment.

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